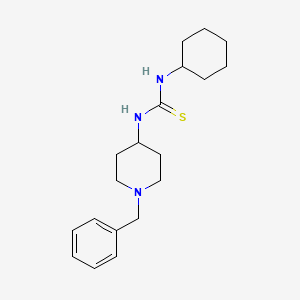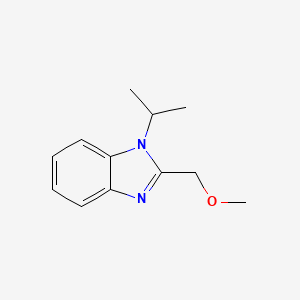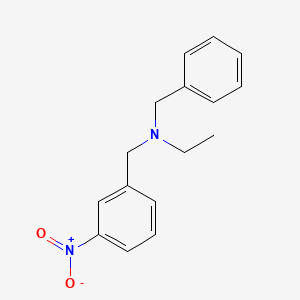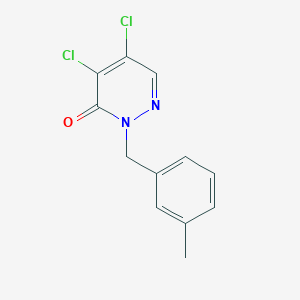![molecular formula C16H15N3O3 B5855290 4-({[(4-acetylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5855290.png)
4-({[(4-acetylphenyl)amino]carbonyl}amino)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({[(4-acetylphenyl)amino]carbonyl}amino)benzamide, commonly known as AC-4, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. AC-4 has been studied extensively for its ability to inhibit the activity of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP).
作用機序
AC-4 works by inhibiting the activity of 4-({[(4-acetylphenyl)amino]carbonyl}amino)benzamide, which is an enzyme that breaks down cAMP. By inhibiting 4-({[(4-acetylphenyl)amino]carbonyl}amino)benzamide, AC-4 increases intracellular levels of cAMP, which can activate protein kinase A (PKA) and exchange protein directly activated by cAMP (EPAC). PKA and EPAC can then activate downstream signaling pathways that regulate various cellular processes such as inflammation, cell growth, and apoptosis.
Biochemical and Physiological Effects:
AC-4 has been shown to have various biochemical and physiological effects. In vitro studies have shown that AC-4 can inhibit the activity of 4-({[(4-acetylphenyl)amino]carbonyl}amino)benzamide with high specificity and potency. In vivo studies have shown that AC-4 can reduce airway inflammation and bronchoconstriction in animal models of asthma and COPD. AC-4 has also been shown to have neuroprotective effects in animal models of Alzheimer's disease. In cancer, AC-4 has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
実験室実験の利点と制限
One advantage of using AC-4 in lab experiments is its high specificity and potency for 4-({[(4-acetylphenyl)amino]carbonyl}amino)benzamide inhibition. This allows researchers to study the effects of cAMP signaling pathways in various cellular processes with high precision. However, one limitation of using AC-4 is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of AC-4. One direction is to further investigate its therapeutic potential in various diseases such as asthma, COPD, Alzheimer's disease, and cancer. Another direction is to develop more potent and specific inhibitors of 4-({[(4-acetylphenyl)amino]carbonyl}amino)benzamide that can overcome the limitations of AC-4. Additionally, further studies are needed to understand the downstream signaling pathways activated by cAMP in various cellular processes and how they can be targeted for therapeutic purposes.
In conclusion, AC-4 is a small molecule inhibitor that has gained significant attention for its potential therapeutic applications in various diseases. Its ability to inhibit the activity of 4-({[(4-acetylphenyl)amino]carbonyl}amino)benzamide and increase intracellular levels of cAMP makes it a promising candidate for drug development. Further studies are needed to fully understand its mechanism of action and therapeutic potential.
合成法
The synthesis of AC-4 involves the reaction between 4-aminobenzamide and 4-acetylphenyl isocyanate in the presence of a base such as triethylamine. The resulting product is then purified through crystallization to obtain a pure form of AC-4. This synthesis method has been optimized to yield high purity and yield of AC-4.
科学的研究の応用
AC-4 has been extensively studied for its potential therapeutic applications in various diseases such as asthma, chronic obstructive pulmonary disease (COPD), Alzheimer's disease, and cancer. In asthma and COPD, AC-4 has been shown to inhibit the activity of 4-({[(4-acetylphenyl)amino]carbonyl}amino)benzamide, leading to an increase in cAMP levels, which can reduce airway inflammation and bronchoconstriction. In Alzheimer's disease, AC-4 has been shown to have neuroprotective effects by reducing the accumulation of beta-amyloid plaques. In cancer, AC-4 has been shown to inhibit the growth and proliferation of cancer cells by targeting 4-({[(4-acetylphenyl)amino]carbonyl}amino)benzamide.
特性
IUPAC Name |
4-[(4-acetylphenyl)carbamoylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-10(20)11-2-6-13(7-3-11)18-16(22)19-14-8-4-12(5-9-14)15(17)21/h2-9H,1H3,(H2,17,21)(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVGXQONQKNVQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(4-Acetylphenyl)carbamoyl]amino}benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-chloro-8-{[4-ethyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methoxy}quinoline](/img/structure/B5855218.png)
![2-[(2-chloro-6-fluorobenzyl)(propyl)amino]ethanol](/img/structure/B5855229.png)
![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5855231.png)
![3-methyl-N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide](/img/structure/B5855239.png)
![3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5855248.png)
![3-{5-[2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]-2-furyl}benzoic acid](/img/structure/B5855255.png)
![ethyl (3-{[(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)imino]methyl}-1H-indol-1-yl)acetate](/img/structure/B5855258.png)




